molecular formula C12H14O6 B15125068 Dimethyl 2,3-dimethoxyterephthalate CAS No. 7168-94-7

Dimethyl 2,3-dimethoxyterephthalate

Cat. No.: B15125068
CAS No.: 7168-94-7
M. Wt: 254.24 g/mol
InChI Key: HKXGRJBBDZXTFO-UHFFFAOYSA-N
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Description

Dimethyl 2,3-dimethoxyterephthalate (C₁₂H₁₄O₆, molecular weight 254.23 g/mol) is a diester derivative of terephthalic acid with methoxy (-OCH₃) groups at the 2- and 3-positions of the benzene ring and methyl ester (-COOCH₃) groups at the 1- and 4-positions. This compound is synthesized via transesterification or hydrolysis reactions, as demonstrated in the preparation of its sodium salt through reflux with NaOH and methanol . Its structural features, including electron-donating methoxy groups and ester functionalities, make it a candidate for polymer synthesis and organic intermediate applications.

Properties

CAS No.

7168-94-7

Molecular Formula

C12H14O6

Molecular Weight

254.24 g/mol

IUPAC Name

dimethyl 2,3-dimethoxybenzene-1,4-dicarboxylate

InChI

InChI=1S/C12H14O6/c1-15-9-7(11(13)17-3)5-6-8(10(9)16-2)12(14)18-4/h5-6H,1-4H3

InChI Key

HKXGRJBBDZXTFO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1OC)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,3-dimethoxyterephthalate can be synthesized through the esterification of terephthalic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound often involves the transesterification of dimethyl terephthalate with methanol. This method is preferred due to its efficiency and high yield. The process includes multiple steps of oxidation and esterification, followed by purification through distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,3-dimethoxyterephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various terephthalic acid derivatives, alcohols, and substituted esters .

Scientific Research Applications

Dimethyl 2,3-dimethoxyterephthalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2,3-dimethoxyterephthalate involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to release terephthalic acid and methanol, which can then participate in further biochemical reactions. Its ester groups can interact with enzymes and other proteins, influencing cellular processes .

Comparison with Similar Compounds

Positional Isomers: Dimethyl 2,5-Dimethoxyterephthalate

Structural Differences :

  • Dimethyl 2,5-dimethoxyterephthalate (DMDMT, C₁₂H₁₄O₆) shares the same molecular formula but differs in methoxy group positions (2,5 vs. 2,3).
    Functional Implications :
  • In copolyester synthesis, DMDMT is copolymerized with thiophene-based diesters (e.g., dimethyl 2,5-thiophenedicarboxylate) and 1,6-hexanediol. The 2,5-substitution pattern enhances polymer chain linearity, improving thermal stability and crystallinity compared to ortho-substituted analogs. For instance, polyesters with 20–90% thiophene content exhibit melting temperatures (Tₘ) ranging from 80°C to 210°C, depending on monomer ratios .

Functional Group Variants: Dimethyl 2,3-Dihydroxyterephthalate

Structural Differences :

  • Replacing methoxy groups with hydroxyl (-OH) groups yields dimethyl 2,3-dihydroxyterephthalate (C₁₀H₁₀O₆, molecular weight 226.18 g/mol) .
    Reactivity and Applications :
  • Hydroxyl groups enable hydrogen bonding and crosslinking, making this compound suitable for chelation or as a precursor in thermosetting resins. However, its reduced stability under high-temperature conditions limits its utility in melt polycondensation processes compared to methoxy-substituted analogs.

Aldehyde Derivatives: 2,3-Dimethoxyterephthalaldehyde

Structural Differences :

  • 2,3-Dimethoxyterephthalaldehyde (C₁₀H₁₀O₄, molecular weight 194.18 g/mol) replaces ester groups with aldehyde (-CHO) functionalities .
    Functional Implications :
  • Aldehydes are highly reactive in nucleophilic additions (e.g., Schiff base formation), enabling applications in drug discovery, catalysis, and covalent organic frameworks (COFs). The 2,3-dimethoxy arrangement may direct regioselectivity in these reactions, though ester-based derivatives like dimethyl 2,3-dimethoxyterephthalate prioritize stability over reactivity.

Industrial Analogs: Dimethyl Terephthalate (DMT)

Structural Differences :

  • DMT (C₁₀H₁₀O₄, molecular weight 194.18 g/mol) lacks methoxy groups, with ester groups at the 1,4-positions .
    Functional Implications :
  • DMT is a cornerstone in polyethylene terephthalate (PET) production. The absence of methoxy groups simplifies polymerization but reduces opportunities for functionalization.

Data Table: Key Properties of this compound and Analogs

Compound Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Applications Thermal Stability
This compound C₁₂H₁₄O₆ 2,3-methoxy 254.23 Polymer intermediates Moderate–High
Dimethyl 2,5-dimethoxyterephthalate C₁₂H₁₄O₆ 2,5-methoxy 254.23 High-performance polyesters High (Tₘ up to 210°C)
Dimethyl terephthalate (DMT) C₁₀H₁₀O₄ 1,4-ester 194.18 PET production Very High
Dimethyl 2,3-dihydroxyterephthalate C₁₀H₁₀O₆ 2,3-hydroxy 226.18 Chelation agents Low–Moderate
2,3-Dimethoxyterephthalaldehyde C₁₀H₁₀O₄ 2,3-methoxy, aldehydes 194.18 Drug discovery, COFs Low

Research Findings and Gaps

  • Functional Group Impact : Methoxy groups enhance thermal stability over hydroxyl analogs but may reduce reactivity relative to aldehyde derivatives .
  • Knowledge Gaps: Limited data exist on the 2,3-isomer’s crystallinity, mechanical properties in polymers, and biological activity.

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